Technical Guide: Synthesis of (Thiomorpholinium-4-ylmethyl)trifluoroborate
Technical Guide: Synthesis of (Thiomorpholinium-4-ylmethyl)trifluoroborate
Abstract
This technical guide details the synthesis of (Thiomorpholinium-4-ylmethyl)trifluoroborate (CAS: 1268340-95-9), a zwitterionic organoboron reagent widely employed as a radical precursor in Minisci-type functionalization of heteroarenes. The protocol utilizes a nucleophilic substitution (
Introduction & Retrosynthetic Analysis[2]
The target compound belongs to the class of
Retrosynthetic Logic
The synthesis is disconnected at the C-N bond. The most robust forward strategy involves the alkylation of thiomorpholine with an electrophilic halomethylboron species.
-
Nucleophile: Thiomorpholine (Secondary amine).
-
Electrophile: Potassium (bromomethyl)trifluoroborate (Molander Precursor).
-
Driving Force: Formation of a stable zwitterionic internal salt and precipitation of inorganic bromide byproducts.
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic pathway for the
Experimental Protocol
Reagents & Stoichiometry[2][3]
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role |
| Potassium (bromomethyl)trifluoroborate | 200.83 | 1.0 | Electrophilic Core |
| Thiomorpholine | 103.19 | 2.0 - 2.5 | Nucleophile |
| THF (Anhydrous) | - | Solvent | Reaction Medium |
| Acetone (Hot) | - | Solvent | Purification (Extraction) |
| Diethyl Ether | - | Anti-solvent | Precipitation |
Critical Note on Stoichiometry: An excess of thiomorpholine (2.0+ equiv) is recommended to drive the reaction to completion and act as a proton scavenger if any side reactions occur, although the zwitterion forms directly without external base.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Vessel Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Charging: Add Potassium (bromomethyl)trifluoroborate (1.0 g, 4.98 mmol) to the flask.
-
Solvent Addition: Add anhydrous THF (10 mL). The salt may not dissolve completely; this is normal (heterogeneous reaction).
-
Nucleophile Addition: Add Thiomorpholine (1.03 g, 1.0 mL, ~10 mmol) via syringe.
Step 2: Reaction Execution
-
Heating: Heat the mixture to reflux (approx. 66°C) or 80°C if using a sealed pressure vial (recommended for faster kinetics).
-
Duration: Stir vigorously for 18–24 hours .
Step 3: Workup & Purification (Solubility Differentiation)
-
Evaporation: Remove the THF and excess thiomorpholine under reduced pressure (Rotary evaporator) to obtain a solid residue.
-
Salt Removal: Suspend the crude residue in hot acetone (20 mL).
-
Why: The organic trifluoroborate product is soluble in hot acetone, whereas the inorganic byproduct (KBr) and excess polymerized borates are insoluble.
-
-
Filtration: Filter the hot suspension through a sintered glass funnel or a Celite pad to remove the KBr solids. Wash the filter cake with a small amount of hot acetone.
-
Precipitation: Concentrate the acetone filtrate to approximately 20% of its original volume.
-
Crystallization: Add Diethyl Ether (or Pentane) dropwise to the concentrated acetone solution until turbidity persists. Cool the mixture to 0°C or -20°C overnight to induce crystallization.
-
Isolation: Filter the white precipitate, wash with cold ether, and dry under high vacuum.
Characterization Data (Expected)[2][4]
-
Appearance: White to off-white solid.
-
Melting Point: 146–156 °C.[6]
-
NMR (376 MHz, Acetone-
): -138 to -142 ppm (multiplet/quartet). -
NMR (128 MHz, Acetone-
): ~2–4 ppm (q, ~ 50 Hz). -
NMR (400 MHz, Acetone-
): Diagnostic signals for the protons typically appear as a broad multiplet around 2.2–2.5 ppm.
Application Workflow: Minisci Reaction
This reagent is primarily used to append the thiomorpholinomethyl group to heteroaromatics.
Figure 2: Activation pathway of the trifluoroborate in Minisci-type coupling.
Safety & Handling
-
HF Generation: While trifluoroborates are stable, contact with strong acids can release trace Hydrogen Fluoride (HF). Avoid glass corrosion by not storing acidic solutions of the compound for extended periods.
-
Toxicity: Thiomorpholine is a secondary amine and should be handled in a fume hood to avoid inhalation.
-
Waste: Dispose of boron-containing waste in separate containers if required by local EHS regulations.
References
-
Molander, G. A., & Sandrock, D. L. (2007).[3] Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates. Organic Letters, 9(9), 1597–1600.[3]
-
Dumas, A. M., & Fillion, E. (2010). Synthesis of Ammoniomethyltrifluoroborates and Their Application in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters.
-
Sigma-Aldrich. (n.d.). (Thiomorpholinium-4-ylmethyl)trifluoroborate Product Page.
-
Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[7][8][9] MedChemComm, 2(12), 1135-1161.
Sources
- 1. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. (Thiomorpholinium-4-ylmethyl)trifluoroborate 1268340-95-9 [sigmaaldrich.com]
- 7. Minisci reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
